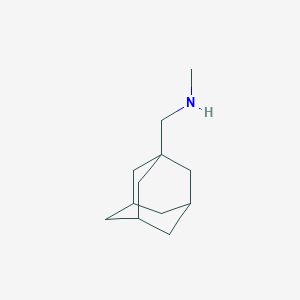
Adamantan-1-ylmethyl-methyl-amine
Übersicht
Beschreibung
Adamantan-1-ylmethyl-methyl-amine is a chemical compound with the molecular formula C12H21N . It has an average mass of 179.302 Da and a monoisotopic mass of 179.167404 Da .
Molecular Structure Analysis
The molecular structure of Adamantan-1-ylmethyl-methyl-amine consists of a carbon backbone with hydrogen and nitrogen atoms attached . The InChI code for this compound is 1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Adamantan-1-ylmethyl-methyl-amine. One study mentions a reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol .Physical And Chemical Properties Analysis
Adamantan-1-ylmethyl-methyl-amine is a solid at room temperature . It has a molecular weight of 179.31 .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Unsaturated adamantane derivatives are important in adamantane chemistry. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application or Experimental Procedures
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including dehydrogenation of adamantane and alkyladamantanes .
Results or Outcomes
The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation, and to the polymerization reactions .
2. Chan–Lam N-Arylation of Adamantane-Containing Amines
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .
Methods of Application or Experimental Procedures
A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .
Results or Outcomes
The reactivity of the amines was found to strongly depend on their structure, and the maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .
3. Quantum-Chemical Calculations of Adamantane Derivatives
Specific Scientific Field
This application falls under the field of Computational Chemistry .
Summary of the Application
Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Methods of Application or Experimental Procedures
The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives is appraised .
Results or Outcomes
These calculations have helped in understanding the electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations .
4. Synthesis of N-Aryl Derivatives of Adamantane-Containing Amines
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .
Methods of Application or Experimental Procedures
A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .
Results or Outcomes
The reactivity of the amines was found to strongly depend on their structure, and the maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .
3. Quantum-Chemical Calculations of Adamantane Derivatives
Specific Scientific Field
This application falls under the field of Computational Chemistry .
Summary of the Application
Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Methods of Application or Experimental Procedures
The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives is appraised .
Results or Outcomes
These calculations have helped in understanding the electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations .
4. Synthesis of N-Aryl Derivatives of Adamantane-Containing Amines
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .
Methods of Application or Experimental Procedures
A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .
Results or Outcomes
The reactivity of the amines was found to strongly depend on their structure, and the maximum yield of the target products reached 74% from the monoamines and 66% from the diamines .
Safety And Hazards
Adamantan-1-ylmethyl-methyl-amine is classified under the GHS07 hazard class . It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIEXZABIATEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388389 | |
| Record name | Adamantan-1-ylmethyl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-ylmethyl-methyl-amine | |
CAS RN |
153461-22-4 | |
| Record name | Adamantan-1-ylmethyl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(adamantan-1-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



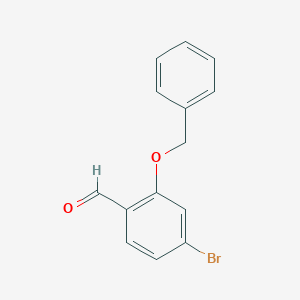
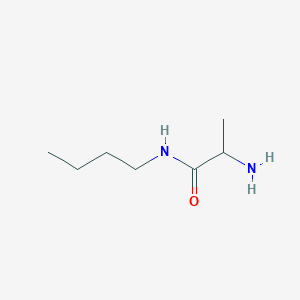
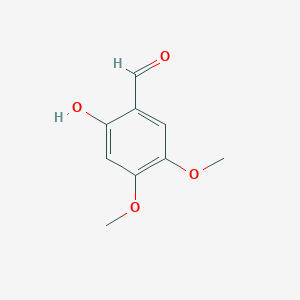
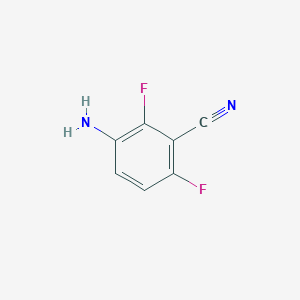
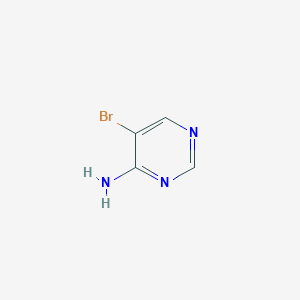
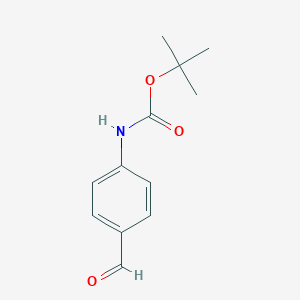
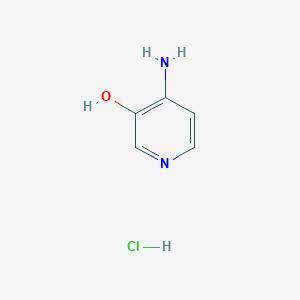
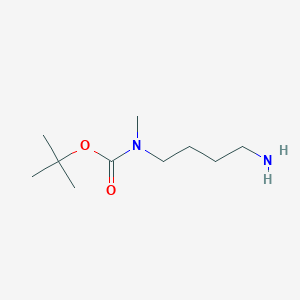
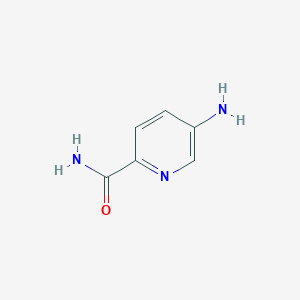
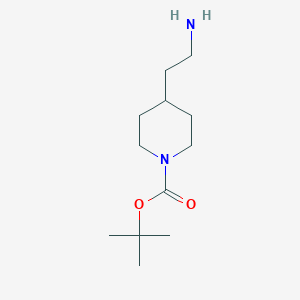
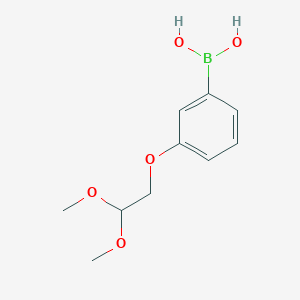
![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)